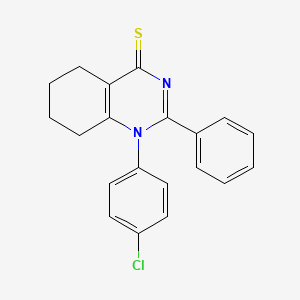

1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2S/c21-15-10-12-16(13-11-15)23-18-9-5-4-8-17(18)20(24)22-19(23)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSXYTJPYXGEKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=S)N=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with aniline to form an imine intermediate, which is then cyclized with thiourea under acidic conditions to yield the desired quinazoline-thione compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Catalysts and solvents may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thione Group

The thione group (-C=S) exhibits nucleophilic character, enabling reactions with electrophilic reagents.

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers.

Example :

Conditions: Ethanol, reflux, 6–8 hours . -

Reaction with Amines : Forms thioamides via nucleophilic attack.

Example :

Yields: 60–75% in DMF at 80°C .

Oxidation Reactions

The thione group is susceptible to oxidation, producing sulfoxides or sulfones.

| Reagent | Product | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| HO | 4-Sulfoxide derivative | Acetic acid, 50°C, 3 h | 82 | |

| mCPBA | 4-Sulfone derivative | CHCl, 0°C, 1 h | 78 |

Electron-withdrawing groups (e.g., 4-Cl) enhance oxidation rates due to increased electrophilicity at sulfur.

Condensation and Cyclization Reactions

The compound participates in one-pot syntheses to form fused heterocycles.

Key Reactions:

-

With Aldehydes :

Condenses with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) under acidic conditions to form Schiff bases, which cyclize into triazoloquinazolines .

Example :

Conditions: HCl/EtOH, reflux, 12 h; Yield: 68–85% . -

With Cyclic Ketones :

Reacts with dimedone or cyclohexanone in ethanol/HCl to yield pyrano- or thienoquinazoline derivatives .

Acid/Base-Mediated Rearrangements

The hexahydroquinazoline scaffold undergoes ring expansion or contraction under specific conditions.

-

Acidic Conditions :

Protonation at N-1 leads to ring opening, followed by re-cyclization to form tetrahydropyrimidines. -

Basic Conditions :

Deprotonation at sulfur triggers desulfurization, yielding quinazoline derivatives .

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced pharmacological properties:

| Modification Site | Reaction Type | Biological Activity | IC (μM) | Source |

|---|---|---|---|---|

| 4-Thione → Sulfonamide | Reaction with Cl/HO | Antiviral | 5.2–12.4 | |

| 2-Phenyl → Bromo | Electrophilic substitution | Antitumor (HeLa cells) | 7.8 |

Scientific Research Applications

Structure and Composition

The compound features a hexahydroquinazoline core with a thione functional group, which contributes to its reactivity and biological activity. The presence of the 4-chlorophenyl and phenyl substituents enhances its lipophilicity and potential interaction with biological targets.

Molecular Formula

- Molecular Formula : C_{19}H_{20}ClN_{3}S

- Molecular Weight : 357.89 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of hexahydroquinazoline compounds. For example:

- Synthesis of Analogues : Various analogues have been synthesized and tested for their antibacterial and antifungal activities. A study demonstrated that certain derivatives exhibited significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 23.40 to 46.87 μg/mL .

- Case Study : A series of new thio-substituted compounds based on the hexahydroquinazoline scaffold showed promising results in inhibiting bacterial growth, suggesting that modifications to the thione group can enhance activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects :

- Mechanism of Action : In vitro studies indicated that hexahydroquinazoline derivatives could inhibit the production of pro-inflammatory cytokines in macrophages. This suggests a potential mechanism for reducing inflammation in various conditions .

- Case Study : In a rat model of carrageenan-induced paw edema, certain derivatives demonstrated anti-inflammatory activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as therapeutic agents .

Anticancer Activity

The anticancer potential of this compound is gaining attention:

- Selectivity Against Cancer Cells : In silico studies and biological evaluations have shown that some derivatives exhibit selectivity towards lung cancer cell lines, outperforming traditional chemotherapeutics like Erlotinib in terms of safety .

- Case Study : A specific derivative was found to induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its utility in cancer therapy .

Synthetic Approaches

The synthesis of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves:

- Condensation Reactions : Utilizing starting materials such as phenylhydrazine and appropriate aldehydes or ketones.

- Thionation Steps : Converting the corresponding carbonyl compounds into thiones using reagents like phosphorus pentasulfide.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Observations:

In contrast, the 2-(2-hydroxyethoxy)ethyl group in CAS 685551-24-0 introduces hydrophilicity, improving solubility for biological applications . The 3-nitrophenyl group in CAS 431977-35-4 adds strong electron-withdrawing effects, which may enhance reactivity in nucleophilic substitution or redox reactions compared to the chloro substituent .

This contrasts with the electron-withdrawing chloro group, which could deactivate the aromatic system . The phenyl group at position 2 (common in all three compounds) provides steric hindrance, possibly influencing binding to enzymatic pockets or altering crystallinity in solid-state forms.

Biological Relevance: While biological data for the target compound is absent in the evidence, structural analogs like 5,7-dichloro-1,4-dihydroquinoxaline-2,3-dione () highlight the importance of halogen substituents in antimicrobial activity. The thione group in the target compound may act as a hydrogen bond acceptor, similar to sulfur-containing heterocycles like benzo-1,4-oxathiins (), which are studied for their bioactivity .

Table 2: Commercial Availability of Structural Analogs

- The target compound’s synthesis likely parallels methods used for CAS 431977-35-4, where sodium hydride in DMF facilitates nucleophilic substitutions (e.g., thiolation or aryl group introduction) .

- Commercial pricing for analogs (e.g., $479–$836 for 10–50mg of CAS 431977-35-4) suggests high research costs, typical for specialized heterocycles .

Biological Activity

1-(4-Chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial effects, cytotoxicity, and mechanisms of action based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the thione group contributes to its reactivity and biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains and fungi. The results indicate that it exhibits moderate to significant antibacterial activity.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

The compound showed higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria. Its activity appears to be enhanced by the presence of electron-withdrawing groups such as chlorine on the phenyl ring .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that the compound has a moderate cytotoxic effect. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

| A549 | 28 |

These results suggest that the compound could potentially be developed as a chemotherapeutic agent, although further studies are necessary to elucidate its mechanism of action .

The mechanisms underlying the biological activity of this compound have been hypothesized based on structure-activity relationship (SAR) studies. The thione group is believed to interact with cellular thiol groups, disrupting redox balance and leading to cell death in microbial and cancer cells. Additionally, the compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives of this compound. Various substitutions on the phenyl rings were tested for their biological activity. The study found that compounds with halogen substitutions exhibited enhanced antimicrobial properties compared to their non-substituted counterparts.

Summary of Findings

In a comparative study:

- Halogenated derivatives demonstrated increased antibacterial activity.

- Non-halogenated derivatives showed reduced efficacy.

This indicates that electronic effects from substituents play a crucial role in modulating biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(4-chlorophenyl)-2-phenyl-1,4,5,6,7,8-hexahydroquinazoline-4-thione, and how do reaction conditions influence yield?

- Methodology :

- The compound can be synthesized via Claisen-Schmidt condensation (aldol condensation) under microwave irradiation, as demonstrated for structurally similar chalcone derivatives .

- Key parameters include solvent choice (e.g., DMSO or acetonitrile), temperature control (60–80°C), and catalyst selection (e.g., Pd/Cu-based catalysts for cross-coupling steps) .

- Yield optimization requires monitoring intermediates via thin-layer chromatography (TLC) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding patterns, particularly for the thione group .

- X-ray crystallography : Resolves spatial arrangements of the hexahydroquinazoline core and chlorophenyl/phenyl substituents (mean C–C bond length: 0.003–0.004 Å; R factor <0.05) .

- Mass spectrometry (HRMS) : Validates molecular formula (e.g., exact mass 234.00205 for related chlorophenyl derivatives) .

Q. What preliminary biological assays are suitable for evaluating its cytotoxic activity?

- Methodology :

- Cell viability assays : Use Presto Blue™ or MTT with MCF-7 (breast cancer) and Vero (normal kidney) cell lines to assess selectivity .

- Dose-response curves : Test concentrations ranging from 1–100 µM, with IC values calculated using nonlinear regression .

Advanced Research Questions

Q. How do electronic and steric effects of the 4-chlorophenyl and thione groups influence reactivity in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distribution, focusing on the thione sulfur and chlorophenyl Cl atom .

- Compare reaction rates with analogs (e.g., 4-methoxyphenyl or 4-fluorophenyl derivatives) under identical Suzuki-Miyaura or Ullmann coupling conditions .

- Steric hindrance from the hexahydroquinazoline core may reduce accessibility to catalytic sites, necessitating bulky ligand systems (e.g., XPhos) .

Q. What mechanisms explain discrepancies in cytotoxicity data across different cell lines?

- Methodology :

- Transcriptomic profiling : Identify differential expression of apoptosis-related genes (e.g., Bcl-2, Caspase-3) in sensitive vs. resistant cell lines .

- Metabolic stability assays : Assess compound degradation in liver microsomes (e.g., human S9 fraction) to rule out pharmacokinetic confounding .

- Mitochondrial membrane potential assays : Use JC-1 dye to evaluate if cytotoxicity correlates with mitochondrial dysfunction .

Q. Can computational models predict structure-activity relationships (SAR) for derivatives targeting kinase inhibition?

- Methodology :

- Molecular docking : Screen against kinase databases (e.g., PDB) to identify potential binding pockets (e.g., ATP-binding sites in EGFR or CDK2) .

- 3D-QSAR : Build CoMFA or CoMSIA models using IC data from analogs with varied substituents (e.g., 4-methoxy, 3-bromo) .

- Validate predictions by synthesizing top-ranked virtual hits and testing kinase inhibition via ADP-Glo™ assays .

Q. How does the thione group participate in redox-mediated biological interactions?

- Methodology :

- Electrochemical analysis : Use cyclic voltammetry to measure redox potentials, correlating with ROS generation in cells .

- Thiol reactivity assays : Incubate with glutathione (GSH) and quantify adducts via LC-MS to assess thione-mediated oxidative stress .

- Compare with 4-oxo analogs to isolate the thione’s role in redox cycling .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodology :

- Hansen solubility parameters : Calculate HSP values (δ, δ, δ) from experimental solubility data in DMSO, ethanol, and hexane .

- Molecular dynamics simulations : Model solvent-shell interactions to explain deviations (e.g., aggregation in nonpolar solvents) .

- Experimental validation : Use dynamic light scattering (DLS) to detect nanoaggregates in low-polarity solvents .

Q. What strategies address inconsistencies in crystallographic vs. solution-phase structural data?

- Methodology :

- Variable-temperature NMR : Track conformational changes in solution (e.g., chair vs. boat hexahydroquinazoline conformers) .

- Synchrotron XRD : Collect high-resolution data (λ = 0.7 Å) to refine disorder models for flexible substituents .

- Compare with solid-state NMR to validate packing effects .

Methodological Recommendations

- Synthetic Optimization : Prioritize microwave-assisted methods for reduced reaction times and higher yields .

- Biological Profiling : Combine phenotypic screening with target-based assays to clarify mechanisms .

- Computational Integration : Use multi-scale modeling (QM/MM, MD) to bridge electronic structure and macromolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.